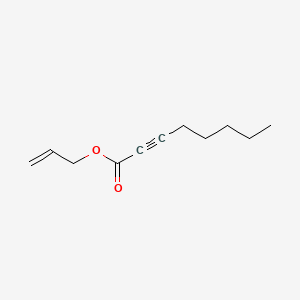

2-Octynoic acid, 2-propen-1-yl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Octynoic acid, 2-propen-1-yl ester is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Esters undergo hydrolysis to yield carboxylic acids and alcohols. For 2-octynoic acid, 2-propen-1-yl ester, this reaction proceeds under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Reagents : H₃O⁺ (dilute HCl/H₂SO₄) + excess H₂O.

-

Products : Oct-2-ynoic acid + allyl alcohol.

-

-

Protonation of the ester carbonyl oxygen.

-

Nucleophilic attack by water at the carbonyl carbon.

-

Elimination of allyl alcohol, forming oct-2-ynoic acid.

-

Base-Promoted Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous alcohol.

-

Products : Sodium/potassium oct-2-ynoate + allyl alcohol.

-

-

Nucleophilic attack by hydroxide at the carbonyl carbon.

-

Irreversible deprotonation to form a carboxylate salt.

-

The alkyne group remains inert under these conditions due to its low polarity.

Reaction with Grignard Reagents

Esters react with Grignard reagents (RMgX) in a two-step addition process:

-

Step 1 : Nucleophilic acyl substitution replaces the allyloxy group with the Grignard’s R group, forming a ketone intermediate (oct-2-ynoyl-R).

-

Step 2 : A second equivalent of Grignard reagent adds to the ketone, yielding a tertiary alcohol .

Example :

-

Reagent : CH₃MgBr.

-

Product : 3° alcohol (structure: R-C(OH)-R', where R = CH₃ and R' = hept-1-ynyl).

The alkyne may react with strong bases like Grignard reagents under certain conditions, but steric hindrance from the ester group likely suppresses side reactions.

Reduction Reactions

Esters are reduced to alcohols or aldehydes depending on the reagent:

Lithium Aluminum Hydride (LiAlH₄)

-

Reaction : Reduces the ester to a primary alcohol.

-

Product : Oct-2-ynoic acid → oct-2-ynol (unstable alkyne alcohol; may tautomerize or decompose) .

Diisobutylaluminum Hydride (DIBAH)

-

Reaction : Partial reduction at low temperatures (-78°C) yields an aldehyde.

The allyl group remains unaffected in these reductions.

Aminolysis

Esters react with amines to form amides:

-

Reagents : NH₃ or RNH₂.

-

Product : Oct-2-ynamide + allyl alcohol.

Alcoholysis (Transesterification)

In the presence of another alcohol and acid/base catalysis, the allyl group is replaced:

Propiedades

Número CAS |

73157-43-4 |

|---|---|

Fórmula molecular |

C11H16O2 |

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

prop-2-enyl oct-2-ynoate |

InChI |

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-7,10H2,1H3 |

Clave InChI |

YJHAHRNANWIZTN-UHFFFAOYSA-N |

SMILES |

CCCCCC#CC(=O)OCC=C |

SMILES canónico |

CCCCCC#CC(=O)OCC=C |

Key on ui other cas no. |

73157-43-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.